1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate
説明
1,4-Dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate is a complex heterocyclic compound featuring a benzene dicarboxylate core substituted with a dihydropyridine ring bearing a 3-nitrophenylmethoxy group and an amide linkage. Its structure integrates multiple functional groups:
- Ester groups: The 1,4-dimethyl dicarboxylate moiety on the benzene ring.
- Amide linkage: Connects the benzene ring to the dihydropyridine system.
- Electron-withdrawing substituents: The 3-nitrophenyl group and the 2-oxo group on the dihydropyridine ring, which influence electronic properties and reactivity .
Potential applications include pharmaceutical intermediates or catalysts due to its structural resemblance to bioactive scaffolds .
特性
IUPAC Name |
dimethyl 2-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O9/c1-33-22(29)15-8-9-17(23(30)34-2)19(12-15)24-20(27)18-7-4-10-25(21(18)28)35-13-14-5-3-6-16(11-14)26(31)32/h3-12H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGCPBYGUBIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate has garnered attention in recent years due to its potential biological activities. This detailed article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound can be characterized by the following structural features:
- Dihydropyridine core : This structure is known for its role in various biological activities.
- Nitrophenyl group : The presence of a nitrophenyl moiety may contribute to its reactivity and biological interactions.
- Dicarboxylate functionality : This feature can influence solubility and interaction with biological targets.
Molecular Formula
The molecular formula is , indicating a complex structure that may interact with multiple biological pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to 1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate exhibit significant antitumor effects. For instance, an analogue demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests potential applications in cancer therapy due to its ability to inhibit tumor growth effectively .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases, which are crucial for cell signaling pathways related to growth and proliferation.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Metabolism : The metabolic pathways that process the compound within the body can influence efficacy and safety.
Study 1: Anticancer Efficacy
In a study involving various derivatives of dihydropyridine compounds, it was found that modifications at specific positions significantly enhanced anticancer activity against several cancer cell lines. The study highlighted that introducing a nitrophenyl group improved potency against tumor cells .
Study 2: Selective Kinase Inhibition
Another research focused on the selectivity of kinase inhibitors derived from dihydropyridine structures demonstrated that specific substitutions led to improved selectivity for Met kinase over other kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic effects .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Antitumor Activity | Complete tumor stasis |
| Mechanism | Kinase inhibition |
| Bioavailability | TBD |
| Metabolic Pathways | TBD |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules (Table 1). Key differentiating factors include substituent effects, molecular weight, and pharmacological relevance.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Substituent Effects on Reactivity and Stability
- Nitro vs.
- Amide vs. Ester Linkages : The amide group in the target compound may confer greater hydrolytic stability under physiological conditions compared to ester-rich analogs like Ben-1.
- Dihydropyridine vs. Tetrahydroimidazo-pyridine Cores : The dihydropyridine ring in the target compound lacks the fused imidazole system seen in 1l and 2d, reducing steric hindrance and altering binding affinity in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
